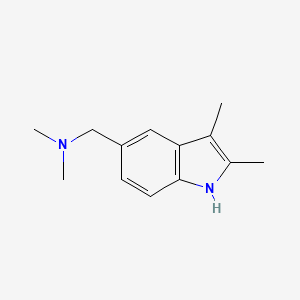
1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a dimethylated indole ring and a dimethylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine typically involves the alkylation of 2,3-dimethylindole with N,N-dimethylmethanamine. The reaction is often carried out under inert atmospheric conditions to prevent oxidation and other side reactions. Common solvents used include methanol or ethanol, and the reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine can be compared with other indole derivatives, such as:
1-(2,3-Dimethyl-1H-indol-5-yl)methanamine: Lacks the N,N-dimethyl group, leading to different chemical and biological properties.
2,3-Dimethylindole: A simpler structure without the methanamine group, used as a precursor in various synthetic routes.
5-Methoxy-2,3-dimethylindole: Contains a methoxy group, which significantly alters its reactivity and biological activity.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H18N2/c1-9-10(2)14-13-6-5-11(7-12(9)13)8-15(3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
WMELKVHAYUJSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


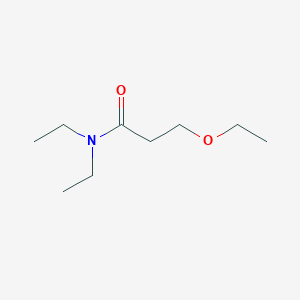

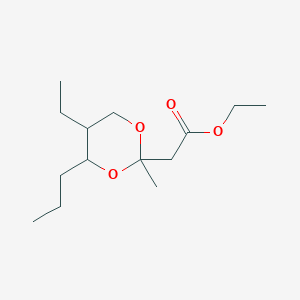
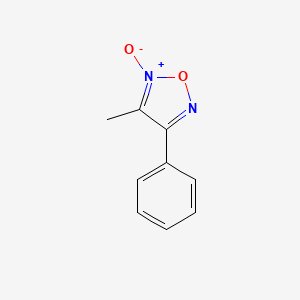
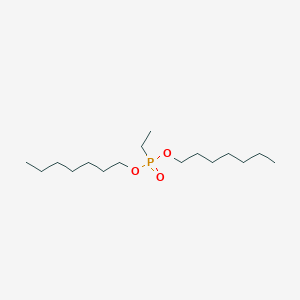
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

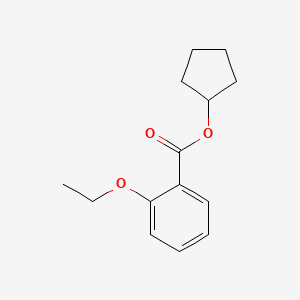
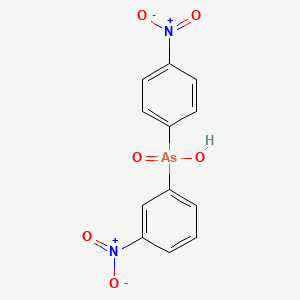
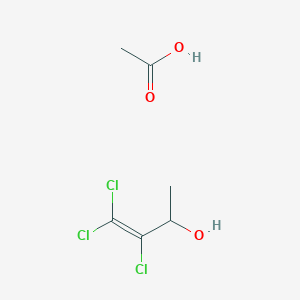

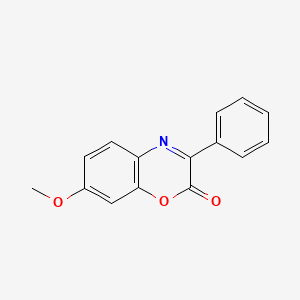
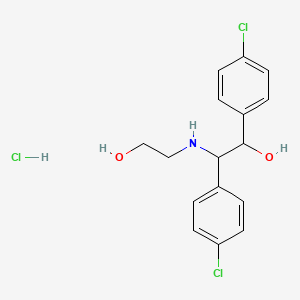
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
